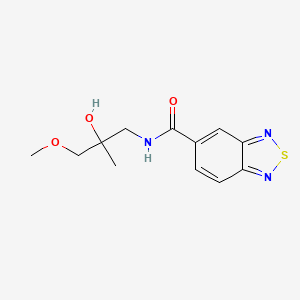

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Amides can be synthesized through various methods, including the reaction of an acid chloride with an amine or ammonia, the reaction of an ester with an amine, or the reaction of a carboxylic acid with an amine .Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a trigonal planar geometry around the carbon atom. The nitrogen atom is also sp2 hybridized, leading to a planar geometry around the nitrogen .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . This reaction can occur under both acidic and basic conditions .Physical And Chemical Properties Analysis

Amides generally have high boiling points due to the presence of polar C=O and N-H bonds, which allow for strong intermolecular hydrogen bonding . They are often solid at room temperature, and those with small side chains are typically soluble in water .Applications De Recherche Scientifique

N-HMMPA has been studied for its potential applications in a variety of scientific fields, such as biochemistry, pharmacology, and cell biology. It has been used as a surfactant in cell culture studies, as well as for the preparation of liposomes and other lipid-based systems. It has also been used in studies of protein structure and function, as well as for the study of enzyme-substrate interactions.

Mécanisme D'action

N-HMMPA has been found to interact with proteins and other biomolecules through a number of mechanisms. It has been shown to act as an inhibitor of protein-protein interactions, including those involving enzymes, as well as to interact with the hydrophobic regions of proteins. It has also been found to bind to phospholipids and other lipids, which can alter the structure and function of proteins and other biomolecules.

Biochemical and Physiological Effects

N-HMMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phospholipase A2, and to affect the activity of other proteins, such as the cytochrome P450 family of enzymes. It has also been found to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-HMMPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is stable under a wide range of conditions. It is also soluble in a variety of solvents, making it easy to work with. However, it can be toxic at high concentrations, and can interfere with the activity of certain enzymes.

Orientations Futures

N-HMMPA has potential for further research in a variety of areas. It could be studied for its potential therapeutic applications, such as in the treatment of cancer and inflammation. It could also be studied for its potential use as a surfactant in cell culture studies, or for its potential use in the development of new drugs and drug delivery systems. Additionally, it could be studied for its potential use in the study of protein structure and function, as well as for its potential applications in the field of nanotechnology.

Méthodes De Synthèse

N-HMMPA is synthesized through a condensation reaction between methoxyacrylamide and 2-methyl-2-hydroxypropanoic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is typically carried out at temperatures between 130-140°C. The product is then purified by column chromatography and recrystallization.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-6(9)8-4-7(2,10)5-11-3/h10H,4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVLVQCGEKMPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6494371.png)

![1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine](/img/structure/B6494375.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6494385.png)

![2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B6494393.png)

![N-(3-chloro-4-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6494399.png)

![2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6494407.png)

![3,5-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6494415.png)

![8-ethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6494427.png)

![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)

![2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6494441.png)

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)

![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)